molecular formula C7H8NNaO3S B7824796 sodium;4-amino-3-methylbenzenesulfonate

sodium;4-amino-3-methylbenzenesulfonate

Cat. No.: B7824796
M. Wt: 209.20 g/mol
InChI Key: RVSNUNNCRYLEEM-UHFFFAOYSA-M
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Description

Historical Perspectives on Arenesulfonic Acids in Organic Synthesis and Dye Chemistry

The study of arenesulfonic acids and their salts gained significant momentum in the latter half of the 19th and the early 20th centuries, a period that coincided with the birth and rapid expansion of the synthetic dye industry. google.com The discovery that aromatic hydrocarbons could be sulfonated using reagents like sulfuric acid was a pivotal moment in organic chemistry. google.comechemi.com This reaction allowed chemists to introduce the sulfonic acid group onto aromatic rings, which was fundamental for several reasons.

Firstly, the sulfonic acid group is a strong acid function that can dramatically alter the physical properties of a molecule, most notably increasing its solubility in water. echemi.com This was a critical development for the burgeoning dye industry, which required dyes that could be applied uniformly to textiles from aqueous solutions. clearsynth.com The earliest synthetic dyes often had poor water solubility and fastness, but the introduction of sulfonation allowed for the creation of brightly colored, water-soluble, and more durable acid dyes. dyestuffintermediates.com For instance, the first acid dye for wool, Acid Red A, was synthesized in 1877, establishing a basic structure for many subsequent dyes.

Secondly, the sulfonate group proved to be a versatile functional group in organic synthesis. It can act as a directing group, influencing the position of subsequent substitutions on the aromatic ring. google.com Furthermore, under certain conditions, the C−SO₃⁻ bond can be cleaved and replaced by other functional groups, making arenesulfonic acids valuable intermediates in the synthesis of phenols and other complex organic molecules. google.com This reactivity, combined with their utility as acid catalysts, cemented the role of arenesulfonic acids as foundational compounds in the advancement of organic and industrial chemistry. capitalresin.com

Significance of 4-Amino-3-methylbenzenesulfonic Acid Derivatives in Modern Chemical Research

The primary significance of 4-amino-3-methylbenzenesulfonic acid and its sodium salt in modern chemical research lies in their role as crucial intermediates for the synthesis of various azo dyes. dyestuffintermediates.com The structure of this compound, featuring an amino group and a sulfonic acid group on a toluene (B28343) backbone, provides a versatile scaffold for dye synthesis. The amino group can be readily diazotized and then coupled with other aromatic compounds (coupling components) to form the characteristic -N=N- azo linkage, which is the chromophore responsible for the color of azo dyes.

Research has demonstrated the utility of 4-amino-3-methylbenzenesulfonic acid in the preparation of a range of dyes. For example, it is a key starting material for:

C.I. Acid Orange 8 , synthesized by the diazotization of 4-amino-3-methylbenzenesulfonic acid and subsequent coupling with Naphthalen-2-ol. dyestuffintermediates.com

C.I. Direct Red 24 , which is formed by diazotizing 4-amino-3-methylbenzenesulfonic acid and coupling it with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea under acidic conditions. dyestuffintermediates.com

C.I. Mordant Yellow 60 , prepared through the diazotization of 4-amino-3-methylbenzenesulfonic acid and coupling with 2-Hydroxybenzoic acid. dyestuffintermediates.com

The sodium salt, sodium 4-amino-3-methylbenzenesulfonate (B14748922), offers the advantage of enhanced water solubility, which facilitates its use in these aqueous coupling reactions. The continued use of this compound as a precursor for commercially important dyes underscores its sustained significance in applied chemical synthesis and the dye manufacturing industry. ze-long.com

Scope and Objectives of the Academic Research Outline

The scope of this article is to provide a focused examination of the chemical compound sodium 4-amino-3-methylbenzenesulfonate and its corresponding free acid, 4-amino-3-methylbenzenesulfonic acid. This review will cover the historical context of the broader class of arenesulfonic acids, detail the specific importance and applications of 4-amino-3-methylbenzenesulfonic acid as a dye intermediate, and present key research findings related to its synthesis and structural properties.

The primary objectives are:

To situate the subject compound within the historical development of organic synthesis and dye chemistry.

To elucidate the specific role and significance of 4-amino-3-methylbenzenesulfonic acid derivatives, particularly in the synthesis of commercial dyes.

To present detailed, scientifically accurate data on the properties, synthesis, and structural characteristics of the compound and its free acid form.

To compile this information into a structured and informative resource for a professional audience.

Chemical and Physical Properties

The properties of 4-amino-3-methylbenzenesulfonic acid and its sodium salt are fundamental to their application in chemical synthesis. The data presented below has been compiled from various chemical data sources.

Interactive Table: Properties of 4-Amino-3-methylbenzenesulfonic Acid

PropertyValueSource
IUPAC Name 4-amino-3-methylbenzenesulfonic acid nih.gov
CAS Number 98-33-9 nih.gov
Molecular Formula C₇H₉NO₃S nih.gov
Molecular Weight 187.22 g/mol nih.gov
Melting Point 290 °C chemsynthesis.com
Physical Form Solid, Powder/Crystals sigmaaldrich.com
Synonyms o-Toluidine-m-sulfonic acid, 2-methylaniline-4-sulfonic acid, 6-Aminotoluene-3-sulfonic acid nih.gov

Interactive Table: Properties of Sodium 4-amino-3-methylbenzenesulfonate

PropertyValueSource
IUPAC Name sodium;4-amino-3-methylbenzenesulfonateInferred
CAS Number 63450-43-1 bldpharm.com
Molecular Formula C₇H₈NNaO₃SInferred
Molecular Weight 209.20 g/mol Inferred
Physical Form SolidN/A
Solubility Enhanced water solubility compared to the free acid

Detailed Research Findings

Synthesis of the Compound

The synthesis of sodium 4-amino-3-methylbenzenesulfonate is typically achieved through a two-step process. First, the free acid, 4-amino-3-methylbenzenesulfonic acid, is prepared. A common industrial method involves the sulfonation of p-toluidine (B81030). This is often accomplished by baking p-toluidine sulfate (B86663) at elevated temperatures, which causes the sulfonic acid group to migrate to the position ortho to the methyl group.

The resulting 4-amino-3-methylbenzenesulfonic acid can then be neutralized to form the sodium salt. A laboratory-scale synthesis involves dissolving the acid in an appropriate solvent and treating it with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. chemicalbook.com For example, a reported synthesis for a structurally similar compound, sodium sulfanilate, involves heating sulfanilic acid with sodium carbonate in dimethylformamide. chemicalbook.com A specific method for preparing colorless block-like crystals of the title compound involves adding an aqueous solution of sodium hydroxide to an ethanol (B145695) solution of 4-amino-3-methyl-benzenesulfonic acid and refluxing the mixture.

Crystallographic and Structural Analysis

Detailed research into the solid-state structure of sodium 4-amino-3-methylbenzenesulfonate has provided significant insights. A crystallographic study revealed the structure of a hydrated form of the compound, specifically Na₂(C₇H₈NO₃S)(H₂O)₈.

In this complex structure:

There are two distinct sodium (Na⁺) ions.

One Na⁺ ion is coordinated to six water molecules in a distorted octahedral geometry.

The second Na⁺ ion is coordinated to five water molecules and one oxygen atom from the sulfonate group of a 4-amino-3-methylbenzenesulfonate anion, also forming a distorted octahedron.

The component molecules and ions are held together in a three-dimensional network by extensive hydrogen bonding, including O—H⋯O, O—H⋯N, and N—H⋯O interactions.

This complex hydrated salt structure highlights the strong affinity of the sodium and sulfonate ions for water molecules, which underpins the high water solubility of the compound. The zwitterionic nature of the free acid form, by contrast, leads to a different type of three-dimensional hydrogen-bonded network.

Properties

IUPAC Name

sodium;4-amino-3-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S.Na/c1-5-4-6(12(9,10)11)2-3-7(5)8;/h2-4H,8H2,1H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSNUNNCRYLEEM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sodium 4 Amino 3 Methylbenzenesulfonate and Its Precursors

Classical Sulfonation Routes for Substituted Anilines

The traditional approach to synthesizing arylsulfonic acids from anilines involves direct sulfonation, a well-established method in organic chemistry.

Preparation of 4-Amino-3-methylbenzenesulfonic Acid from o-Toluidine (B26562)

The synthesis of 4-amino-3-methylbenzenesulfonic acid, also known as o-toluidine-m-sulfonic acid, is classically achieved through the sulfonation of o-toluidine. nih.gov A common method involves the rearrangement of the amine sulfate (B86663) or acid sulfate salt. orgsyn.org

In a typical procedure, o-toluidine is reacted with concentrated sulfuric acid. orgsyn.org Initially, anilinium hydrogensulphate is formed. tiwariacademy.comyoutube.com This intermediate is then heated, causing it to rearrange and yield the final product. The reaction is driven by heating the o-toluidine acid sulfate under reduced pressure, with temperatures progressively raised to 180-190°C. orgsyn.org This thermal rearrangement, often referred to as the "baking process," results in the migration of the sulfonic acid group predominantly to the para-position relative to the amino group. tiwariacademy.com The amino group is a strong ortho-, para-director; however, in the strongly acidic medium, it is protonated to the anilinium ion (-NH3+), which is a meta-director. Despite this, the reaction is reversible, and at higher temperatures (180-190°C), the thermodynamically more stable para product, 4-amino-3-methylbenzenesulfonic acid, is favored. tiwariacademy.comquora.com

One documented procedure specifies adding o-toluidine to a warmed solution of sulfuric acid and water. orgsyn.org The resulting mixture is heated to drive off water and then baked at elevated temperatures to facilitate the rearrangement. The product is then isolated by dissolving the solid residue in hot water, followed by concentration and crystallization. orgsyn.org This method can achieve yields in the range of 79–83%. orgsyn.org Another patented method describes dissolving p-toluidine (B81030) in an organic solvent like chlorobenzene, adding concentrated sulfuric acid, and heating to 180-190°C to carry out the sulfonation. google.com

Table 1: Classical Synthesis of 4-Amino-3-methylbenzenesulfonic Acid
Starting MaterialReagentKey ConditionsProductReported YieldReference
o-ToluidineConcentrated Sulfuric AcidHeating/Baking at 180-190°C4-Amino-3-methylbenzenesulfonic Acid79-83% orgsyn.org
p-ToluidineConcentrated Sulfuric Acid180-190°C in organic solvent4-Aminotoluene-3-sulfonic acidHigh Purity (>99%) google.com

Conversion to Sodium Salt Forms

The conversion of a sulfonic acid to its corresponding sodium salt is a straightforward acid-base neutralization reaction. For 4-amino-3-methylbenzenesulfonic acid, this involves treating the acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.

A general method for creating a sodium salt from a sulfonic acid derivative involves dissolving the starting material in a suitable solvent, often water or an aqueous mixture, and adding the base until the solution becomes alkaline. google.com For instance, in a related synthesis of sodium 4-methylbenzenesulfinate, a 10% sodium hydroxide solution is used to maintain an alkaline pH during the reaction. google.com After neutralization, the product, sodium 4-amino-3-methylbenzenesulfonate (B14748922), can be isolated by cooling the solution to induce crystallization, followed by filtration and drying. google.com

Advanced Synthetic Approaches for Related Compounds

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, reducing reaction times, and promoting greener processes.

Microwave-Assisted Organic Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. youtube.com For the sulfonation of aromatic amines, microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating. researchgate.netresearchgate.net The main advantage stems from efficient "in-core" heating of the bulk reaction material, leading to a more homogeneous and selective process. youtube.com

Studies have shown that the sulfonation of various aromatic amines can be achieved with high yields under solvent-free conditions using microwave heating. researchgate.net This approach is not only faster but also aligns with the principles of green chemistry by reducing or eliminating the need for solvents. rsc.orgnih.gov For example, some microwave-assisted reactions on aromatic amines are completed in minutes with nearly 100% yield, whereas conventional methods might require 12 to 24 hours for lower yields. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions for Aromatic Amines
MethodReaction TimeTypical YieldKey AdvantageReference
Conventional Heating12-24 hours35-60%Established methodology youtube.com
Microwave-Assisted Synthesis~10 minutesup to 97-100%Rapid, high yield, often solvent-free youtube.comnih.gov

Continuous Flow Processes for Scalable Production

For large-scale industrial production, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat management, and improved consistency. A continuous flow process for sulfonating 1,2-diaminobenzene has been developed, demonstrating the applicability of this technology to related aromatic amines. google.com

In this process, a mixture of the amine and a molar excess of sulfuric acid is pumped through a microreactor at a maintained temperature of 150°C to 280°C. google.com The use of microreactors allows for precise control over reaction conditions and rapid heat exchange, which is crucial for managing the exothermic nature of sulfonation. This method produces a clean product and is designed for scalability, making it an attractive approach for the industrial synthesis of compounds like amino-methylbenzenesulfonates. google.com

Preparation of Related Amino-Methylbenzenesulfonate Isomers

The synthesis of different isomers of amino-methylbenzenesulfonic acid can be achieved by starting with the corresponding toluidine isomer or by controlling reaction conditions to favor a specific product. For example, the sulfonation of o-toluidine primarily yields 4-amino-3-methylbenzenesulfonic acid via thermal rearrangement. orgsyn.org Other isomers, such as 2-amino-5-toluenesulfonic acid and 4-amino-m-toluenesulfonic acid, are also recognized compounds. nih.gov

The regioselectivity of the sulfonation reaction is highly dependent on factors like temperature and the nature of the sulfonating agent. quora.com For instance, while high temperatures favor the para-product, different conditions might lead to the formation of ortho-isomers. nih.gov The synthesis and characterization of various isomers are crucial for understanding structure-activity relationships and for applications where a specific isomeric form is required.

Role as a Synthetic Intermediate in Diverse Chemical Syntheses

Sodium 4-amino-3-methylbenzenesulfonate serves as a versatile intermediate in the chemical industry, primarily valued for its unique structure which combines an aromatic amine and a sulfonic acid salt. This combination makes it a key building block, particularly in the synthesis of colorants.

Precursor in Organic Synthesis (e.g., Pharmaceuticals, Agrochemicals, Fine Chemicals)

As a substituted aromatic amine, 4-amino-3-methylbenzenesulfonic acid and its sodium salt are valuable building blocks in fine chemical synthesis. The amino group can be readily modified through various reactions, such as acylation or alkylation, while the sulfonic acid group imparts water solubility. While specific, large-scale applications in the synthesis of modern pharmaceuticals or agrochemicals are not widely documented in publicly available literature, related structures like 4-amino-3-methylbenzoic acid are known to be key intermediates for pharmaceutical APIs, including anticonvulsant drugs and enzyme inhibitors. nbinno.com The structural similarity suggests that 4-amino-3-methylbenzenesulfonate could be explored for similar purposes in the development of new chemical entities where its specific substitution pattern and solubility are desired.

Building Block for Fiber-Reactive Dyes

Fiber-reactive dyes are a class of colorants that form a covalent bond with the fiber, resulting in excellent wash fastness. These dyes typically consist of a chromophore (the color-producing part), a bridging group, and a reactive group that binds to the fabric.

Aminobenzenesulfonic acids, including 4-amino-3-methylbenzenesulfonic acid, are explicitly cited as suitable diazo components for the synthesis of reactive azo dyes. google.com In the synthesis of these dyes, the amino group of 4-amino-3-methylbenzenesulfonic acid is diazotized and then coupled with a compound that contains a reactive moiety, such as a triazine ring (e.g., derived from cyanuric chloride). google.comresearchgate.net The resulting molecule combines the azo chromophore with a reactive "handle" that can covalently attach to fibers like cotton, wool, or silk, making it a permanent part of the fabric. researchgate.netcore.ac.uk

Utilization in Azo Dye and Colorant Synthesis

The most significant application of sodium 4-amino-3-methylbenzenesulfonate is as a diazo component in the synthesis of azo dyes. Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (-N=N-). unb.cacuhk.edu.hk

The synthesis process involves a two-step reaction:

Diazotization : The primary aromatic amino group of 4-amino-3-methylbenzenesulfonic acid is converted into a diazonium salt. This is typically achieved by reacting the amine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5°C). unb.cacuhk.edu.hkresearchgate.net

Azo Coupling : The resulting highly reactive diazonium salt is then immediately reacted with a coupling component. The coupling component is an electron-rich species, such as a phenol (B47542), naphthol, or another aromatic amine. unb.cacuhk.edu.hk

The specific structure of the coupling component determines the final color of the dye. 4-Amino-3-methylbenzenesulfonic acid is a precursor for a range of commercial dyes. dyestuffintermediates.com

Table 1: Examples of Azo Dyes Synthesized from 4-Amino-3-methylbenzenesulfonic Acid

Dye Name C.I. Name Coupling Component Used Resulting Dye Class
Acid Orange 8 C.I. 18745 Naphthalen-2-ol Acid Dye
Direct Red 24 C.I. 29185 N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea Direct Dye
Direct Red 85 C.I. 29225 m-Toluidine (followed by further diazotization and coupling) Direct Dye
Mordant Yellow 60 C.I. 18746 2-Hydroxybenzoic acid (Salicylic acid) Mordant Dye

Source: dyestuffintermediates.com

This versatility makes sodium 4-amino-3-methylbenzenesulfonate a fundamental intermediate in the production of colorants used across the textile, leather, and printing industries.

Chemical Reactivity and Derivatization Strategies of 4 Amino 3 Methylbenzenesulfonate Moieties

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring in 4-amino-3-methylbenzenesulfonate (B14748922) towards electrophilic substitution is dictated by the combined electronic effects of its substituents: the strongly activating amino (-NH₂) group, the weakly activating methyl (-CH₃) group, and the strongly deactivating and meta-directing sulfonate (-SO₃⁻) group. numberanalytics.comwikipedia.org The -NH₂ group is a powerful ortho-, para-director, while the -CH₃ group also directs to its ortho and para positions.

The positions on the aromatic ring available for substitution are C2, C5, and C6.

Position C2: Ortho to the amino group and ortho to the methyl group.

Position C5: Para to the methyl group and meta to the amino and sulfonate groups.

Position C6: Ortho to the amino group and meta to the methyl and sulfonate groups.

The directing effects of the substituents are summarized in the table below.

PositionSubstituent EffectsPredicted Reactivity
C2 Ortho to -NH₂ (activating), Ortho to -CH₃ (activating)Highly activated, sterically hindered by two adjacent groups.
C5 Meta to -NH₂ (less activated), Para to -CH₃ (activating), Meta to -SO₃⁻Moderately activated.
C6 Ortho to -NH₂ (activating), Meta to -CH₃, Meta to -SO₃⁻Highly activated, most likely site for substitution.

Given the potent activating and directing influence of the amino group, electrophilic substitution is expected to occur predominantly at the positions ortho and para to it. However, since the para position is blocked by the sulfonate group, substitution will be directed to the available ortho positions, C2 and C6. Between these, C6 is sterically less hindered than C2 (which is flanked by both the methyl and amino groups), making it the most probable site for reactions like halogenation, nitration, or sulfonation. numberanalytics.comwikipedia.org

Aromatic sulfonic acids can also undergo nucleophilic substitution reactions, though this is less common than electrophilic substitution. numberanalytics.com The sulfonate group itself can be displaced under certain conditions. For instance, in related compounds, the sulfonate group can be replaced by other nucleophiles.

Reactions Involving the Amino Functional Group

The primary amino group is a key site for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives.

Diazotization Reactions and Subsequent Coupling for Azo Compound Formation

The primary aromatic amino group of 4-amino-3-methylbenzenesulfonic acid can be readily converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). doubtnut.comscirp.org This process is known as diazotization. doubtnut.com

The resulting diazonium salt, 4-sulfo-2-methylbenzenediazonium chloride, is an important intermediate. The diazonium group (-N₂⁺) is a good leaving group and can be replaced in Sandmeyer-type reactions, but it is most notably used as an electrophile in azo coupling reactions. wikipedia.orglibretexts.org In these reactions, the diazonium ion attacks an electron-rich aromatic compound (the coupling agent), such as a phenol (B47542) or an aniline, to form a highly colored azo compound. wikipedia.orgyoutube.com These products are characterized by the -N=N- (azo) linkage which extends the conjugated system, and they are widely used as dyes. wikipedia.org

An example of a coupling reaction is the reaction of diazotized 4-amino-3-methylbenzenesulfonic acid with another aromatic compound to form a product like Benzenesulfonic acid, 3-[2-(4-amino-3-methylphenyl)diazenyl]-. epa.gov

ReactantReagentsIntermediateCoupling Partner (Example)Product Type
4-Amino-3-methylbenzenesulfonic acidNaNO₂, HCl, 0-5°C4-Sulfo-2-methylbenzenediazonium saltPhenols, AnilinesAzo Compound

Acylation and Other Nitrogen-Centered Derivatizations

The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form amides. rsc.org For example, acetylation of the amino group can be performed using acetyl chloride or acetic anhydride. This conversion is often employed as a strategy to protect the amino group or to moderate its activating effect during electrophilic aromatic substitution reactions. libretexts.org

Beyond simple acylation, the nitrogen atom can undergo other derivatizations. For instance, it can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield the corresponding sulfonamide. nsf.gov These derivatization reactions are fundamental in modifying the molecule's properties and for the synthesis of more complex structures. waters.com

Reaction TypeReagent ExampleFunctional Group Formed
Acylation Acetyl chloride (CH₃COCl)Amide (-NHCOR)
Sulfonylation p-Toluenesulfonyl chlorideSulfonamide (-NHSO₂R)

Transformations and Reactivity of the Sulfonate Group

The sulfonate moiety, while generally stable, can participate in key synthetic transformations.

Role as a Leaving Group in Directed Synthesis

The sulfonate group is recognized as an excellent leaving group (nucleofuge) in various organic reactions. wikipedia.orgnih.gov This property is due to the stability of the resulting sulfonate anion, which is the conjugate base of a strong sulfonic acid. While direct nucleophilic aromatic substitution to displace the sulfonate group on the ring is challenging, its character as a leaving group is more pronounced in other contexts. For example, aryl sulfonate esters (R-OSO₂-Ar) are potent alkylating agents because the arylsulfonate anion is an effective leaving group. wikipedia.org

Furthermore, the entire sulfonic acid group can be removed from the aromatic ring in a process called desulfonation. This reaction is the reverse of sulfonation and is typically achieved by heating the sulfonic acid in dilute aqueous acid. wikipedia.orgmasterorganicchemistry.com This reversibility allows the sulfonate group to be used as a temporary blocking group in organic synthesis. It can be introduced to direct other substituents to specific positions and then subsequently removed. wikipedia.org

Esterification and Sulfonyl Chloride Formation (based on related compounds)

While direct reactions on sodium 4-amino-3-methylbenzenesulfonate require specific consideration of its substituent effects, the general reactivity of arylsulfonic acids provides a basis for potential transformations.

Esterification: Aromatic sulfonic acids can be converted into sulfonic esters. chemcess.com This can be achieved through reaction with alcohols, although the direct reaction may require specific catalysts or conditions. revistadechimie.rorsc.org A more common method involves first converting the sulfonic acid to a more reactive species, the sulfonyl chloride, which then readily reacts with alcohols to form the ester. wikipedia.orgchemcess.com Sulfonic esters are valuable as alkylating agents in organic synthesis. wikipedia.org

Sulfonyl Chloride Formation: Aromatic sulfonic acids or their salts can be converted into the corresponding sulfonyl chlorides. orgsyn.orgwikipedia.org This transformation is typically accomplished using reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or chlorosulfonic acid (ClSO₃H). chemcess.comorgsyn.orgwikipedia.org The resulting sulfonyl chloride, such as 4-amino-3-methylbenzenesulfonyl chloride, is a highly reactive intermediate. It serves as a precursor for the synthesis of sulfonamides (by reaction with amines) and sulfonate esters (by reaction with alcohols). wikipedia.orgwikipedia.org

TransformationTypical ReagentsProduct
Sulfonyl Chloride Formation PCl₅, SOCl₂, ClSO₃HAryl Sulfonyl Chloride (Ar-SO₂Cl)
Sulfonate Ester Formation Alcohol (from sulfonyl chloride)Aryl Sulfonate Ester (Ar-SO₂OR)

Coordination Chemistry of 4-Amino-3-methylbenzenesulfonate as a Ligand

The potential for the 4-amino-3-methylbenzenesulfonate moiety to act as a ligand stems from the presence of the amino (-NH2) and sulfonate (-SO3⁻) groups. These functional groups could theoretically coordinate with metal ions. The amino group provides a potential nitrogen donor site, while the oxygen atoms of the sulfonate group could also engage in coordination. However, dedicated studies on these interactions are not found.

Synthesis and Structural Characterization of Metal Complexes (e.g., Mg(II) complexes)

There is no available literature describing the synthesis or structural characterization of metal complexes, including those with magnesium (Mg(II)), using sodium;4-amino-3-methylbenzenesulfonate as a ligand. While the coordination chemistry of magnesium with various organic ligands, such as amino acids and carboxylates, is well-documented, showing a preference for six-coordinate octahedral geometries, no such studies have been extended to this specific compound. nih.govmdpi.com

Formation of Organic-Inorganic Hybrid Materials and Coordination Networks

Organic-inorganic hybrid materials are compounds that incorporate both organic and inorganic components, often linked by covalent or coordination bonds, to create materials with synergistic properties. researchgate.netrsc.org The bifunctional nature of 4-amino-3-methylbenzenesulfonate, possessing both an aromatic ring and polar coordinating groups, suggests it could potentially serve as a building block or linker in such materials. Nevertheless, a search of scientific databases yields no reports of its use in the synthesis of organic-inorganic hybrid materials or coordination networks.

Complexation with Transition Metals (e.g., Iron Complexes with Diazotized Derivatives)

Aromatic amines are known to undergo diazotization (reaction with nitrous acid) to form diazonium salts, which are versatile intermediates in the synthesis of azo compounds. These azo derivatives can act as ligands for transition metals. For instance, related compounds like diazotized 4-aminobenzenesulfonic acid have been used to form iron complexes. nih.gov However, no specific information or research could be found regarding the diazotization of 4-amino-3-methylbenzenesulfonate and the subsequent complexation of the resulting derivative with iron or other transition metals.

Structural Elucidation and Spectroscopic Characterization Techniques

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements in a compound, which serves to confirm its empirical and molecular formula. The theoretical elemental composition of sodium 4-amino-3-methylbenzenesulfonate (B14748922) (C₇H₈NNaO₃S) can be calculated from its molecular weight (209.20 g/mol ).

Table 5: Theoretical Elemental Composition of Sodium 4-amino-3-methylbenzenesulfonate

ElementSymbolAtomic WeightPercentage (%)
CarbonC12.0140.19
HydrogenH1.013.85
NitrogenN14.016.70
SodiumNa22.9911.00
OxygenO16.0022.95
SulfurS32.0715.33

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Reactivity Predictions (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the molecular and electronic properties of chemical compounds. These methods solve approximations of the Schrödinger equation to determine the electron density of a system, from which properties like molecular geometry, electronic structure, and reactivity can be derived.

For sulfonated aromatic amines, such as the aminobenzenesulfonamide series, DFT calculations using the B3LYP functional with a 6-31G(d,p) basis set have been employed to investigate molecular structures. indexcopernicus.com Such studies provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. indexcopernicus.com The calculations can also reveal the distribution of electron density, highlighting the most electron-rich and electron-deficient areas of the molecule. This information is vital for predicting sites of electrophilic and nucleophilic attack, thereby offering insights into the compound's reactivity.

While specific DFT studies on sodium 4-amino-3-methylbenzenesulfonate (B14748922) are not widely published, experimental data from X-ray crystallography of a related complex, (4-Amino-3-methylbenzenesulfonato)tri-μ-aqua-pentaaquadisodium 4-amino-3-methylbenzenesulfonate, provides precise measurements of its molecular geometry in the solid state. nih.gov In this structure, the sodium ions are coordinated by water molecules and the sulfonate group of the anion. The geometry of the 4-amino-3-methylbenzenesulfonate anion itself is determined by the electronic and steric effects of the amino, methyl, and sulfonate substituents on the benzene (B151609) ring. nih.gov

The crystal structure reveals a monoclinic system with specific unit cell dimensions that define the repeating arrangement of the molecules in the crystal lattice. nih.gov

Table 1: Crystal Data and Structure Refinement for Na₂(C₇H₈NO₃S)(H₂O)₈

Parameter Value
Crystal System Monoclinic
a (Å) 6.2346 (17)
b (Å) 27.793 (8)
c (Å) 7.285 (2)
β (°) 91.296 (5)
Volume (ų) 1261.9 (6)
Z 2

Data sourced from a crystallographic study of the hydrated sodium salt complex. nih.gov

These experimental values serve as a crucial benchmark for validating and refining the results obtained from quantum chemical calculations like DFT.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking in Supramolecular Assemblies)

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. By simulating these motions, MD can provide a detailed understanding of intermolecular interactions that govern the formation of larger structures, or supramolecular assemblies.

In the context of sodium 4-amino-3-methylbenzenesulfonate, the primary intermolecular interactions of interest are hydrogen bonding and π-π stacking. The crystal structure analysis of its hydrated sodium salt complex explicitly shows an extensive network of hydrogen bonds. nih.gov These interactions occur between the amino group (-NH₂) and sulfonate group (-SO₃⁻) of the anion and the coordinated water molecules. Specifically, O—H···O, O—H···N, and N—H···O hydrogen bonds are identified, creating a robust three-dimensional network that stabilizes the crystal packing. nih.gov

MD simulations could be employed to model the dynamics of these hydrogen bonds in an aqueous solution, providing insights into their strength, lifetimes, and influence on the solvation of the ion. Furthermore, the aromatic benzene ring of the 4-amino-3-methylbenzenesulfonate anion allows for the possibility of π-π stacking interactions. These are non-covalent interactions between aromatic rings that are crucial in the organization of many biological and chemical systems. MD simulations can predict the preferred orientation (e.g., face-to-face, parallel-displaced) and interaction energy of these π-π stacking arrangements, which are not always easily characterized by experimental methods alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behaviors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the structural or property descriptors of a set of compounds with their biological activity or chemical behavior. nih.gov The goal is to develop a mathematical model that can predict the activity of new or untested compounds based solely on their chemical structure. nih.gov

For a compound like sodium 4-amino-3-methylbenzenesulfonate, a QSAR model could be developed to predict various endpoints, such as its potential biological activity or environmental toxicity. The process involves several key steps:

Data Collection: A dataset of structurally related compounds (e.g., various substituted aminobenzenesulfonates) with measured activity data is compiled. nih.gov

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., surface area). nih.gov

Model Development: Using statistical methods like multiple linear regression, a relationship is established between a subset of these descriptors and the observed activity. nih.gov

Validation: The predictive power of the resulting model is rigorously tested using both internal and external validation sets of compounds. nih.govnih.gov

While specific QSAR models for sodium 4-amino-3-methylbenzenesulfonate are not prominent in the literature, the methodology has been successfully applied to related classes of sulfonamides. nih.gov Such models can identify key molecular features that positively or negatively influence a particular activity, guiding the design of new compounds with desired properties. nih.govnih.gov

This table represents typical descriptors used in QSAR model development. nih.gov

Computational Prediction of Environmental Fate and Transport Mechanisms (e.g., Fugacity Models)

Computational models are essential for predicting how a chemical will behave when released into the environment. Fugacity models, in particular, are widely used to estimate the distribution of a chemical among various environmental compartments, such as air, water, soil, sediment, and biota.

Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase. A fugacity-based model calculates the equilibrium distribution of a compound by assuming that at equilibrium, the fugacity of the chemical is equal in all compartments. The distribution is determined by the chemical's physicochemical properties—such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow)—and the properties of the environmental compartments.

For sodium 4-amino-3-methylbenzenesulfonate, its properties would dictate its environmental fate:

High Water Solubility: Due to the ionic sodium sulfonate group, the compound is expected to be highly soluble in water. This suggests it will predominantly partition into the aqueous phase (water, and soil pore water).

Low Vapor Pressure: As a salt, it will have a negligible vapor pressure, meaning it is not expected to be found in the atmosphere.

Octanol-Water Partition Coefficient (Kow): This value would indicate its tendency to sorb to organic matter in soil and sediment. The presence of both polar (amino, sulfonate) and nonpolar (methyl, benzene ring) groups means its behavior will be complex.

Computational tools can estimate these key physicochemical properties from the molecular structure. These estimated values can then be input into a fugacity model (like the EQC or "Equilibrium Criterion" model) to predict the percentage of the chemical that will reside in each environmental compartment at equilibrium. This provides a valuable screening-level assessment of the compound's likely environmental distribution and persistence.

Applications and Advanced Materials Development

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has found a valuable building block in sodium;4-amino-3-methylbenzenesulfonate (B14748922). The compound's ability to participate in self-assembly processes, where molecules spontaneously organize into well-defined structures, is central to its utility in this field.

Construction of Complex Macrocycles and Metallo-Supramolecules

The strategic placement of its functional groups allows sodium;4-amino-3-methylbenzenesulfonate to act as a versatile ligand in the formation of intricate macrocycles and metallo-supramolecules. These large, cyclic structures are held together by a combination of covalent bonds and non-covalent interactions, such as hydrogen bonding and electrostatic interactions, facilitated by the amino and sulfonate moieties. The presence of the sodium salt enhances its solubility in polar solvents, which is often advantageous for the synthesis and self-assembly of these complex architectures in solution. The controlled assembly of these molecules is a key area of research, with potential applications in molecular recognition, catalysis, and encapsulation. chemicalbook.com

Integration into Pyrylium (B1242799) Salt Chemistry for Designing Large Architectures

Pyrylium salts are known for their utility in constructing large and complex molecular architectures. sigmaaldrich.com The amino group of this compound can react with pyrylium salts, leading to the formation of pyridinium (B92312) salt derivatives. This reaction provides a powerful method for integrating this benzenesulfonate (B1194179) derivative into larger, functional supramolecular systems. The resulting structures can be designed to have specific shapes and functionalities, paving the way for the creation of sophisticated molecular machines and smart materials. sigmaaldrich.com

Development of Materials with Enhanced Absorption, Fluorescence, and Electron Transfer Capabilities

The aromatic nature of the benzene (B151609) ring, combined with the electron-donating amino group and the electron-withdrawing sulfonate group, imparts interesting photophysical properties to materials incorporating this compound. These properties are crucial for developing materials with tailored absorption and fluorescence characteristics. For instance, related aminobenzoic acid esters have shown dual emission in polar solvents, indicative of photoinduced intramolecular charge transfer (ICT). alfa-industry.com This phenomenon is fundamental to the design of fluorescent sensors and probes.

Furthermore, the integration of such molecules into larger systems can facilitate photoinduced electron transfer (PET) processes. In PET-based systems, the fluorescence of a molecule can be "switched on" or "off" by the transfer of an electron, a principle that is widely used in the development of chemosensors for detecting specific ions or molecules. wikipedia.org The unique electronic properties of this compound make it a candidate for incorporation into such advanced fluorescent materials.

Development of Optoelectronic Materials

The field of optoelectronics, which involves the interaction of light with electronic materials, stands to benefit from the unique properties of organic compounds like this compound. Its potential lies in the engineering of materials with specific optical and electronic responses.

Investigations into Nonlinear Optical Properties

Nonlinear optical (NLO) materials are essential for a variety of applications, including high-speed information processing and optical communications. Organic materials are particularly promising due to their potential for large NLO responses. The presence of both electron-donating (amino) and electron-accepting (sulfonate) groups connected by a π-conjugated system in this compound suggests the possibility of significant second- and third-order NLO properties.

Research on structurally similar compounds has demonstrated the importance of intramolecular charge transfer for NLO activity. For example, studies on other amino-substituted benzenesulfonate derivatives have shown promising NLO characteristics. oecd.orgchemicalbook.com Theoretical and experimental investigations into the hyperpolarizability of such molecules are crucial for validating their potential as NLO materials. dyestuffintermediates.com

Below is a table comparing the nonlinear optical properties of related organic compounds, highlighting the potential for this class of materials.

Compound NameNonlinear Refractive Index (n₂)Nonlinear Absorption Coefficient (β)Third-Order NLO Susceptibility (χ⁽³⁾)
2-amino-3-propanoic 4-methylbenzenesulfonate (B104242) (2A3PMS)Data not specifiedData not specifiedHigher than other 4-methylbenzenesulfonate materials
Ammonium p-toluenesulfonate (AMPTS)-5.2872 × 10⁻⁸ cm²/W7.035 × 10⁻³ cm/W3.44 × 10⁻⁶ esu

Table 1: Comparison of Nonlinear Optical Properties of Related Compounds. oecd.org

Utilization in Fabrication of Optical Switching Devices

Materials with significant NLO properties are prime candidates for the fabrication of optical switching devices. These devices can control the transmission of light based on its intensity, a key function in optical computing and telecommunications. The optical limiting behavior observed in related compounds, where the material's transmittance decreases with increasing laser intensity, is a direct application of their NLO properties. oecd.org The investigation into the NLO properties of this compound could therefore open avenues for its use in developing new optical switching technologies.

Catalysis and Green Chemistry Initiatives

The acidic form of this compound, known as 4-amino-3-methylbenzenesulfonic acid, exhibits potential as a catalyst in various chemical reactions. cymitquimica.com This catalytic activity is primarily attributed to the presence of the strong acidic sulfonic acid (-SO3H) functional group. cymitquimica.com While direct research on the catalytic applications of the sodium salt form is limited, the acidic version is recognized for its ability to facilitate organic transformations. cymitquimica.com

Aromatic sulfonic acids are known to serve as effective catalysts in reactions such as esterification and hydrolysis. For instance, a structurally related compound, 3-methylbenzenesulfonic acid, can autocatalyze its direct esterification with alcohols. This suggests that 4-amino-3-methylbenzenesulfonic acid could similarly function as an acid catalyst, particularly in aqueous or polar organic solvent systems where its solubility is advantageous. The presence of the amino group on the benzene ring can also influence the compound's electronic properties and, consequently, its catalytic behavior. cymitquimica.com

The potential catalytic applications are summarized in the table below:

Reaction TypePotential Catalytic Role of 4-Amino-3-methylbenzenesulfonic Acid
EsterificationCan act as an acid catalyst, protonating the carboxylic acid.
HydrolysisCan catalyze the cleavage of esters or amides.
CondensationMay facilitate reactions such as the formation of imines or enamines.

Further research is needed to fully explore and optimize the catalytic potential of this compound and its acidic form in a broader range of organic syntheses.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the broader class of sodium sulfonates has been successfully synthesized using this technology.

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool due to its numerous advantages over conventional heating methods. These benefits are outlined in the table below:

FeatureDescription
Reduced Reaction Times Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.
Improved Yields The efficient and uniform heating provided by microwaves can lead to higher product yields and fewer side products.
Energy Efficiency Microwaves heat the reaction mixture directly, resulting in lower energy consumption compared to conventional oil baths or heating mantles.
Milder Reaction Conditions The enhanced reaction rates often allow for the use of milder conditions and less harsh reagents.

The application of microwave-assisted synthesis to the production of sodium sulfonates from various starting materials has demonstrated improved yields and significantly shorter reaction times. This approach represents a more sustainable and efficient alternative to traditional synthetic routes, aligning with the core tenets of green chemistry. The extension of such methodologies to the synthesis of this compound could offer a greener manufacturing process.

Applications in Analytical Chemistry and Reagent Development

4-Amino-3-methylbenzenesulfonic acid serves as an analytical reagent for the determination of certain functional groups. biosynth.com Its utility in this regard is primarily linked to the reactivity of the primary aromatic amino group (-NH2). This group can undergo diazotization, a well-established chemical transformation that forms the basis of various analytical methods.

The diazotization reaction involves treating the amino group with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can subsequently be used in coupling reactions to produce intensely colored azo dyes. The formation and quantification of these dyes can be used for the colorimetric determination of substances that can react with the diazonium salt.

Furthermore, 4-amino-3-methylbenzenesulfonic acid has been noted for its application in the analysis of chlorinated aromatic compounds, such as 2-chloro-6-methylaniline. biosynth.com This suggests its role as a derivatizing agent or a reference standard in analytical procedures designed to detect and quantify specific organic molecules.

The sodium salt of 4-amino-3-methylbenzenesulfonic acid, particularly its tetrahydrate form (o-toluidine-4-sulfonic acid sodium salt tetrahydrate), has found a niche application in proteomics research, specifically within the technique of isoelectric focusing (IEF). smolecule.com IEF is an electrophoretic method that separates proteins based on their isoelectric point (pI), which is the pH at which a protein has no net electrical charge. smolecule.com

The structural features of this compound, combining both aromatic and charged functionalities, also suggest its potential for use in the development of novel functional materials for analytical applications. smolecule.com

The use of this compound and its derivatives as additives in analytical techniques can lead to significant improvements in sensitivity and reproducibility. smolecule.com As mentioned previously, its application in isoelectric focusing to modulate the pI of proteins is a prime example of this role. smolecule.com By enabling a clearer separation of proteins that would otherwise overlap, it enhances the sensitivity of their detection and allows for more accurate and reproducible quantification. smolecule.com

The benefits of using such additives in analytical separations are summarized below:

BenefitMechanism
Enhanced Resolution By altering the physicochemical properties (e.g., pI) of analytes, the additive can increase the separation factor between closely related molecules. smolecule.com
Improved Peak Shape In some chromatographic techniques, additives can help to reduce peak tailing and improve peak symmetry, leading to better integration and quantification.
Increased Sensitivity By improving separation efficiency and reducing background noise, the signal-to-noise ratio for the analyte of interest can be increased.
Greater Reproducibility By ensuring consistent interactions and a more controlled separation environment, the run-to-run and sample-to-sample reproducibility of the analytical method can be improved. smolecule.com

The ability of this compound to act as an effective additive in specialized analytical applications like IEF underscores its value in the development of robust and high-performance analytical methods. smolecule.com

Environmental Behavior and Degradation Pathways of Sulfonated Aromatic Amines

Biodegradation Studies of 4-Amino-3-methylbenzenesulfonate (B14748922) and Related Isomers

The biodegradability of sulfonated aromatic amines is highly dependent on the specific molecular structure, including the position of the amino and sulfonate groups, as well as the presence of other substituents on the aromatic ring.

General studies on sulfonated aromatic amines have shown that they are often resistant to biodegradation. The hydrophilic nature of the sulfonate group can hinder the transport of these compounds across bacterial cell membranes.

Under anaerobic conditions, the degradation of sulfonated aromatic amines is generally considered to be negligible. Research on various sulfonated aromatic amines has indicated that these compounds are not significantly removed in anaerobic environments.

Aerobic degradation has been observed for some isomers of aminobenzenesulfonic acid (ABS), such as 2-ABS and 4-ABS. However, this degradation is typically slow and requires the presence of specialized, acclimated microbial consortia. For instance, studies have shown that the degradation of these isomers occurs in inocula sourced from environments with a history of pollution from sulfonated aromatic amines. This suggests that the capacity for degradation is not widespread in all microbial communities. There is currently a lack of specific studies on the aerobic and anaerobic degradation potential of 4-amino-3-methylbenzenesulfonate in various inocula.

The removal of sulfonated aromatic amines in conventional wastewater treatment plants (WWTPs) can be challenging. The resistance of many of these compounds to biodegradation means they may pass through treatment systems and be discharged into receiving waters.

Photolytic Degradation in Atmospheric and Aquatic Environments

Environmental Distribution and Compartmentalization Analysis

The environmental distribution of a chemical is determined by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). As a sodium salt of a sulfonic acid, sodium 4-amino-3-methylbenzenesulfonate is expected to be highly water-soluble and have a low tendency to volatilize from water or soil.

Consequently, in an aquatic environment, it is likely to be found predominantly in the water column rather than partitioning to sediments or bioaccumulating in aquatic organisms. Its high water solubility also suggests a potential for mobility in soil, where it could be transported with soil water and potentially leach into groundwater. However, interactions with soil components, such as clay minerals and organic matter, could influence its mobility. There is a lack of specific experimental data on the environmental compartmentalization of 4-amino-3-methylbenzenesulfonate to confirm these expectations.

Formation and Persistence of Degradation Products in Environmental Matrices

An article focusing on the chemical compound sodium;4-amino-3-methylbenzenesulfonate.

Future Research Directions and Emerging Areas

The landscape of chemical research is constantly evolving, driven by the need for greater efficiency, sustainability, and novel applications. For sodium 4-amino-3-methylbenzenesulfonate (B14748922) and related sulfonated aromatic amines, future research is branching into several key areas, from fundamental synthesis to advanced material science and environmental management. These emerging fields promise to unlock new potential for this class of compounds.

Q & A

Basic: What are the optimal synthetic routes for sodium 4-amino-3-methylbenzenesulfonate, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves acid-base reactions under reflux conditions. For example, reacting 4-amino-3-methylbenzenesulfonic acid with sodium hydroxide in ethanol (1:1 molar ratio) at 70–80°C for 3 hours yields the sodium salt . Post-synthesis, purity is ensured via recrystallization from ethanol and vacuum drying over P4O10. Analytical techniques like elemental analysis (C, H, N, S), FT-IR (to confirm sulfonate group at ~1040 cm<sup>−1</sup>), and X-ray powder diffraction (to verify crystallinity) are critical for quality control .

Advanced: How do hydrogen-bonding networks influence the crystallographic packing of sodium 4-amino-3-methylbenzenesulfonate?

Methodological Answer:
Hydrogen-bonding patterns are analyzed using graph set theory and X-ray crystallography. In the crystal structure, the sulfonate group (SO3<sup>−</sup>) acts as a hydrogen-bond acceptor, forming N–H⋯O and O–H⋯O interactions with adjacent amino groups and water molecules. For instance, in Mg(H2O)62, chains along the [010] direction arise from N–H⋯O bonds (2.85–3.02 Å), stabilizing the lattice . Graph set descriptors (e.g., C(4) chains) quantify these interactions, which correlate with thermal stability and solubility .

Basic: What spectroscopic methods are effective for characterizing sodium 4-amino-3-methylbenzenesulfonate?

Methodological Answer:

  • <sup>1</sup>H/ <sup>13</sup>C NMR : The aromatic protons appear as a multiplet (δ 6.8–7.5 ppm), while the methyl group resonates as a singlet (~δ 2.3 ppm). Sulfonate oxygen atoms deshield adjacent carbons, shifting their signals upfield .
  • FT-IR : Key peaks include N–H stretch (~3350 cm<sup>−1</sup>), S=O asymmetric/symmetric stretches (~1190 and 1040 cm<sup>−1</sup>), and C–N vibrations (~1250 cm<sup>−1</sup>) .
  • Mass Spectrometry : ESI-MS in negative mode shows [M–Na]<sup>−</sup> at m/z 200.1 (calculated for C7H8NO3S<sup>−</sup>) .

Advanced: How can computational methods like DFT complement experimental data in studying its electronic structure?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict molecular electrostatic potential (MEP) surfaces, highlighting electron-rich sulfonate groups and electron-deficient aromatic rings. These models explain reactivity trends, such as preferential sites for electrophilic substitution. Additionally, Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O⋯H/N⋯H contacts) observed in crystallography, resolving discrepancies between experimental and theoretical bond lengths .

Basic: What are the challenges in determining the crystal structure of sodium 4-amino-3-methylbenzenesulfonate?

Methodological Answer:
Key challenges include:

  • Twinned Crystals : Common in sulfonate salts due to flexible hydrogen-bonding networks. Data collection requires high-resolution detectors (e.g., CCD) and integration software like SAINT .
  • Disorder : Methyl or amino groups may exhibit positional disorder. Refinement in SHELXL with isotropic displacement parameters (Uiso) and restraints resolves this .
  • Data Contradictions : For example, anomalous O–H⋯O bond lengths may arise from thermal motion. Independent refinement of occupancy factors and ADPs (anisotropic displacement parameters) mitigates errors .

Advanced: How do solvent polarity and counterion selection affect the compound’s supramolecular assembly?

Methodological Answer:
Polar solvents (e.g., water, ethanol) promote ionic dissociation, favoring 1D chains via N–H⋯O bonds. In contrast, non-polar solvents induce π-π stacking between aromatic rings. Counterions (e.g., Mg<sup>2+</sup>) template specific architectures: hexaaquamagnesium complexes form 3D frameworks with sulfonate bridges, while Na<sup>+</sup> ions yield layered structures. SAXS/WAXS and DSC validate solvent-dependent phase transitions .

Basic: What strategies optimize yield in large-scale synthesis?

Methodological Answer:

  • Stoichiometric Control : Excess NaOH (1.2 equivalents) ensures complete proton transfer from the sulfonic acid .
  • Solvent Selection : Ethanol-water mixtures (3:1 v/v) balance solubility and crystallization kinetics.
  • Reaction Monitoring : In-line pH meters track neutralization endpoints (pH ~7.5). Yield is maximized (>85%) via slow cooling (1°C/min) to precipitate pure crystals .

Advanced: How can spectroscopic data resolve contradictions in proposed reaction mechanisms?

Methodological Answer:
Conflicting mechanisms (e.g., electrophilic vs. nucleophilic pathways) are resolved via isotopic labeling and <sup>15</sup>N NMR. For example, <sup>15</sup>N-labeled amino groups show distinct chemical shifts (~−350 ppm for NH2 vs. −270 ppm for NH3<sup>+</sup>), confirming protonation states during sulfonation. Time-resolved FT-IR identifies intermediates (e.g., sulfonic acid anhydrides) missed in bulk analyses .

Table 1. Key Crystallographic Data for Sodium 4-Amino-3-Methylbenzenesulfonate

ParameterValueSource
Space GroupP21/n
Unit Cell (Å)a = 6.3048, b = 7.1342, c = 20.41
Hydrogen Bond (N–H⋯O)2.85–3.02 Å
R-factor< 0.05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.